![molecular formula C9H6N2O4 B13858313 5-Carbamoylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B13858313.png)
5-Carbamoylbenzo[d]oxazole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-carbamoyl-1,3-benzoxazole-2-carboxylic acid is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry, pharmaceuticals, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-carbamoyl-1,3-benzoxazole-2-carboxylic acid typically involves the condensation of 2-aminophenol with various carbonyl compounds. One common method is the reaction of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions . For instance, the reaction can be carried out using a catalyst such as SrCO3 in a solvent-free environment at room temperature .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including 5-carbamoyl-1,3-benzoxazole-2-carboxylic acid, often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Analyse Des Réactions Chimiques
Types of Reactions
5-carbamoyl-1,3-benzoxazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the benzoxazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups .
Applications De Recherche Scientifique
5-carbamoyl-1,3-benzoxazole-2-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-carbamoyl-1,3-benzoxazole-2-carboxylic acid involves its interaction with various molecular targets. The benzoxazole ring can engage in π-π stacking or π-cation interactions with biological molecules, while the oxygen and nitrogen atoms in the oxazole ring can form hydrogen bonds . These interactions enable the compound to modulate biological pathways and exert its effects, such as inhibiting enzymes or disrupting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-carbamoyl-1,3-benzoxazole-2-carboxylic acid include other benzoxazole derivatives, such as:
- 1,3-benzoxazole-5-carboxylic acid
- 2,1,3-benzoxadiazole-5-carboxylic acid
Uniqueness
What sets 5-carbamoyl-1,3-benzoxazole-2-carboxylic acid apart is its specific functional groups, which confer unique chemical reactivity and biological activity. The presence of both carbamoyl and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets .
Propriétés
Formule moléculaire |
C9H6N2O4 |
|---|---|
Poids moléculaire |
206.15 g/mol |
Nom IUPAC |
5-carbamoyl-1,3-benzoxazole-2-carboxylic acid |
InChI |
InChI=1S/C9H6N2O4/c10-7(12)4-1-2-6-5(3-4)11-8(15-6)9(13)14/h1-3H,(H2,10,12)(H,13,14) |
Clé InChI |
FEPRVUJUPJLONR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(=O)N)N=C(O2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-[(3,4-Dichlorophenyl)methylamino]phenyl]-3-ethoxypropanoic acid](/img/structure/B13858230.png)

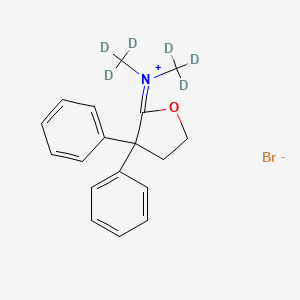
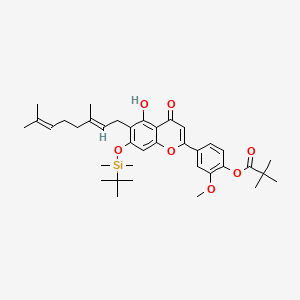
![8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13858249.png)
![Tert-butyl 2-[2-(oxan-2-yloxy)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indole-1-carboxylate](/img/structure/B13858266.png)
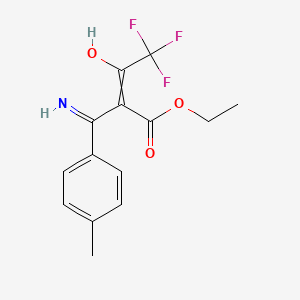
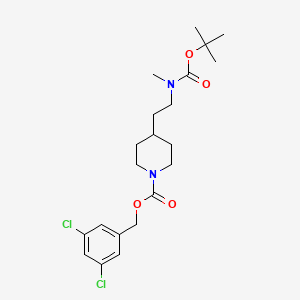
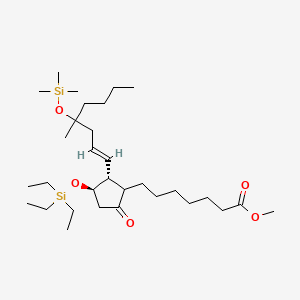
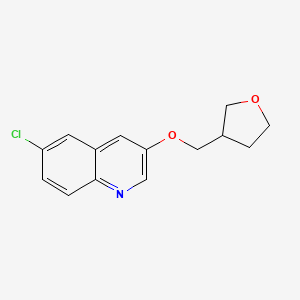
![7-O-(Triethylsilyl)-2'-O-tert-butyl(dimethyl)silyl-4-desacetyl-2-debenzoyl-[2,4]oxol Paclitaxel](/img/structure/B13858297.png)

![2-[4-[4-[(1,2,3,4-Tetrahydro-2-oxo-7-quinolinyl)oxy]butyl]-1-piperazinyl]benzonitrile](/img/structure/B13858323.png)

